2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide
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Overview
Description
2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide is a complex organic compound that belongs to the family of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of multiple heterocyclic rings in this compound makes it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide involves several steps, each requiring specific reagents and conditions. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method reported involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions . Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the heterocyclic rings.
Cyclization: Cyclization reactions are crucial in the synthesis of this compound, often involving platinum-carbene intermediates.
Common reagents used in these reactions include hydroxylamine, α-acetylenic γ-hydroxyaldehydes, and various catalysts like platinum. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups or additional rings.
Scientific Research Applications
2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it has been shown to act as a GABA uptake inhibitor, which can have anticonvulsant effects . The pathways involved often include neurotransmitter regulation and signal transduction, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules such as:
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Thiazole derivatives: These compounds also exhibit various therapeutic activities, including anticancer and anti-inflammatory effects.
Isoxazole derivatives: These are closely related to the compound and share similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of 2-(5-methyl-1,2-oxazole-3-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
5-methyl-N-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c1-8-6-10(21-25-8)13(22)19-15-17-11(7-24-15)14(23)20-16-18-9-4-2-3-5-12(9)26-16/h6-7H,2-5H2,1H3,(H,17,19,22)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNKDZSMUDGUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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